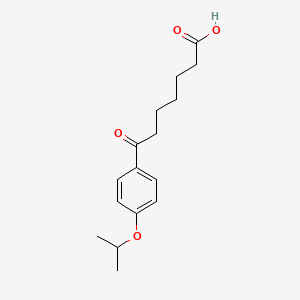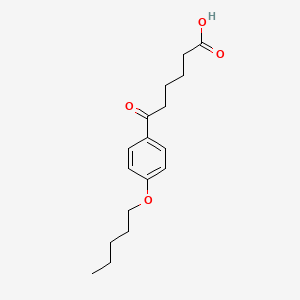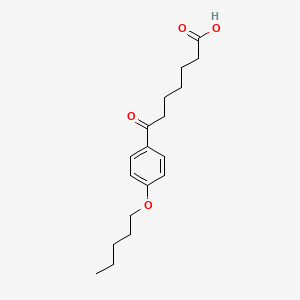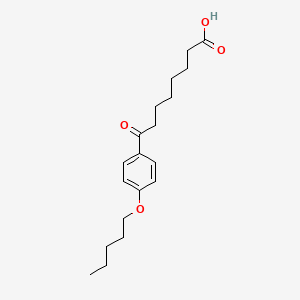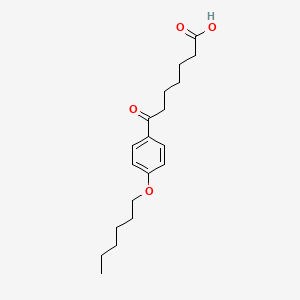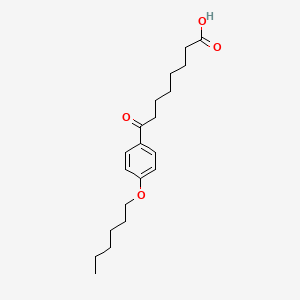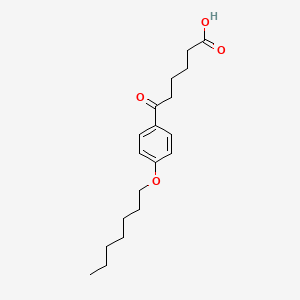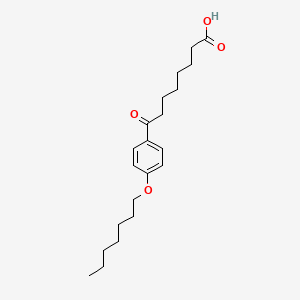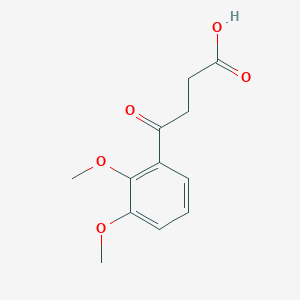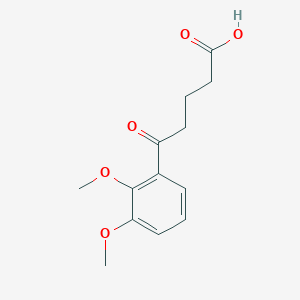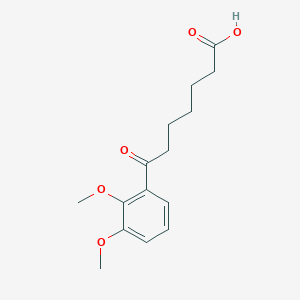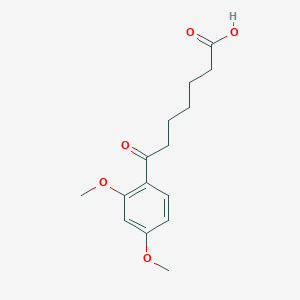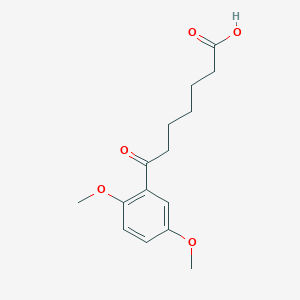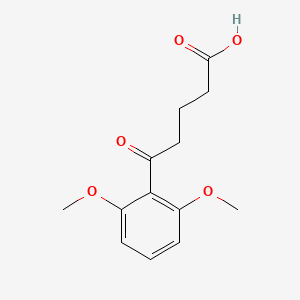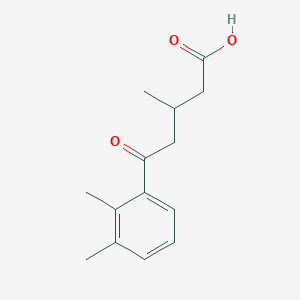
5-(2,3-Dimethylphenyl)-3-methyl-5-oxovaleric acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The description of a compound typically includes its molecular formula, molecular weight, and structural formula. It may also include the compound’s IUPAC name and any common or trade names it might have.
Synthesis Analysis
This would involve a detailed examination of the methods used to synthesize the compound, including the starting materials, reagents, and conditions used in the synthesis. The yield and purity of the product would also be discussed.Molecular Structure Analysis
This would involve the use of techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the structure of the compound.Chemical Reactions Analysis
This would involve studying the reactions that the compound undergoes, including its reactivity and the conditions under which it reacts. The products of these reactions would also be analyzed.Physical And Chemical Properties Analysis
This would involve studying the compound’s physical properties (such as melting point, boiling point, and solubility) and chemical properties (such as acidity or basicity, and reactivity).Aplicaciones Científicas De Investigación
Brown and Beige Adipose Tissue: Metabolite Interorgan Signaling Axis
Brown and beige adipose tissue, distinct endocrine organs, are functionally associated with skeletal muscle, adipose tissue metabolism, and systemic energy expenditure. Metabolomics studies have identified 3-methyl-2-oxovaleric acid as a key metabolite synthesized in these tissues. It plays a role in inducing a brown adipocyte-specific phenotype in white adipocytes and mitochondrial oxidative energy metabolism in skeletal myocytes. This metabolite correlates with adipose browning and inversely associates with body mass index in humans, showing potential in reducing adiposity and improving glucose and insulin homeostasis in obesity and diabetes models (Whitehead et al., 2021).
Photoremovable Protecting Group in Synthesis
2,5-Dimethylphenacyl esters have been identified as effective photoremovable protecting groups for carboxylic acids. This discovery is significant for organic synthesis and biochemistry, especially for creating “caged compounds.” These esters, upon irradiation, efficiently release the corresponding carboxylic acids, demonstrating potential applications in various chemical syntheses and biological studies (Zabadal et al., 2001).
Synthesis of Functionally Substituted Isoxazoles
Research into the synthesis of functionally substituted isoxazoles, starting from 5-(2,5-dimethylphenyl)-1,2-oxazole-3-carbonitrile, has led to the creation of various compounds with potential applications in pharmacology and chemistry. This includes the synthesis of sulfonamides and urea derivatives containing 5-(2,5-dimethylphenyl)isoxazole fragments, highlighting the versatility of these chemical structures in synthesizing a wide range of potentially useful compounds (Potkin et al., 2009).
Safety And Hazards
This would involve studying the compound’s toxicity, potential for causing harm to the environment, and precautions that need to be taken when handling it.
Direcciones Futuras
This would involve a discussion of potential future research directions, such as further studies to better understand the compound’s properties or potential applications.
Propiedades
IUPAC Name |
5-(2,3-dimethylphenyl)-3-methyl-5-oxopentanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O3/c1-9(8-14(16)17)7-13(15)12-6-4-5-10(2)11(12)3/h4-6,9H,7-8H2,1-3H3,(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFSARUVAIABOEI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C(=O)CC(C)CC(=O)O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2,3-Dimethylphenyl)-3-methyl-5-oxovaleric acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

